6-Bromo-2-methoxyquinoline-3-carboxylic acid
Description
6-Bromo-2-methoxyquinoline-3-carboxylic acid is a halogenated quinoline derivative characterized by a bromine atom at position 6, a methoxy group at position 2, and a carboxylic acid moiety at position 3. This compound is of significant interest in medicinal chemistry due to its structural features, which are often associated with biological activity, such as kinase inhibition (e.g., PI3K/mTOR pathways) .
Properties
Molecular Formula |
C11H8BrNO3 |
|---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
6-bromo-2-methoxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3/c1-16-10-8(11(14)15)5-6-4-7(12)2-3-9(6)13-10/h2-5H,1H3,(H,14,15) |
InChI Key |
SKJVXOJETSDSQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=N1)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methoxyquinoline-3-carboxylic acid typically involves the bromination of 2-methoxyquinoline-3-carboxylic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the quinoline ring using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under acidic conditions .
Industrial Production Methods
Industrial production of 6-Bromo-2-methoxyquinoline-3-carboxylic acid may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Formation of substituted quinoline derivatives.
Oxidation Reactions: Formation of quinoline N-oxides.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
6-Bromo-2-methoxyquinoline-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methoxyquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
*Calculated based on formula.
Key Observations:
Substituent Position Impact: The position of the methoxy group (2 vs. 4) alters electronic properties and binding interactions. For example, 6-bromo-4-methoxyquinoline-3-carboxylic acid exhibits a distinct NMR profile (δ 4.11 ppm for OCH₃) and higher solubility in polar solvents compared to its 2-methoxy analog . Replacement of methoxy with methyl (e.g., 6-bromo-2-methylquinoline-3-carboxylic acid) reduces polarity, impacting pharmacokinetic properties .
Biological Activity :
- The 4-methoxy derivative () is explicitly linked to PI3K/mTOR inhibition, a critical pathway in oncology. In contrast, trifluoromethylphenyl-furan-substituted analogs () may target alternative receptors due to steric and electronic effects from the bulky substituent.
Safety and Handling: 6-Bromo-2-methylquinoline-3-carboxylic acid has documented safety data (GHS-compliant SDS), whereas data for the 2-methoxy analog are sparse, necessitating precautionary handling .
Biological Activity
6-Bromo-2-methoxyquinoline-3-carboxylic acid is a derivative of quinoline, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. This article reviews the biological activity of 6-Bromo-2-methoxyquinoline-3-carboxylic acid, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 6-Bromo-2-methoxyquinoline-3-carboxylic acid can be represented as follows:
- Molecular Formula : C_11H_8BrN_O_3
- Molecular Weight : 284.09 g/mol
This compound features a bromine atom and a methoxy group on the quinoline ring, which significantly influences its reactivity and biological properties.
The biological activity of 6-Bromo-2-methoxyquinoline-3-carboxylic acid is primarily attributed to its interaction with various molecular targets within the cell. Quinoline derivatives are known to exhibit mechanisms such as:
- Enzyme Inhibition : Compounds like 6-Bromo-2-methoxyquinoline-3-carboxylic acid can inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.
- Anticancer Activity : Research indicates that quinoline derivatives can induce apoptosis in cancer cells by affecting cell cycle regulation and promoting cell death pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of quinoline derivatives, including 6-Bromo-2-methoxyquinoline-3-carboxylic acid. For instance:
- Cell Line Studies : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compound was found to induce apoptosis and inhibit cell proliferation effectively.
- Mechanistic Insights : The mechanism involves the inhibition of key proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G2/M phase .
Antimicrobial Activity
Quinoline derivatives have also been investigated for their antimicrobial properties:
- Antibacterial Effects : Research has demonstrated that 6-Bromo-2-methoxyquinoline-3-carboxylic acid possesses antibacterial activity against various strains of bacteria, making it a candidate for further development as an antimicrobial agent.
- Antifungal Properties : Preliminary studies suggest that this compound may exhibit antifungal activity, although more research is needed to establish its efficacy against specific fungal pathogens.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
